

Comparative Analysis of 6-(Methoxycarbonyl)nicotinic Acid Cross-Reactivity in Biological Assays

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Compound of Interest

Compound Name: **6-(Methoxycarbonyl)nicotinic acid**

Cat. No.: **B092421**

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Disclaimer: Direct experimental data on the cross-reactivity of **6-(Methoxycarbonyl)nicotinic acid** is limited in publicly available literature. This guide provides a comparative framework based on the known biological targets of the structurally related compound, nicotinic acid (niacin). The methodologies and potential cross-reactivity targets discussed herein are intended to serve as a reference for researchers designing selectivity and off-target screening studies for **6-(Methoxycarbonyl)nicotinic acid** and similar compounds.

Introduction

6-(Methoxycarbonyl)nicotinic acid is a derivative of nicotinic acid, a well-characterized B-vitamin and therapeutic agent. Nicotinic acid is known to exert its primary effects through interactions with specific biological targets, leading to modulation of lipid metabolism.^{[1][2][3]} Given the structural similarity, it is crucial for researchers and drug development professionals to assess the cross-reactivity of **6-(Methoxycarbonyl)nicotinic acid** to understand its selectivity profile and potential for off-target effects. This guide compares the potential interactions of **6-(Methoxycarbonyl)nicotinic acid** with known targets of nicotinic acid and provides standardized protocols for assessing these interactions.

The primary therapeutic effects of nicotinic acid are mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), and the inhibition of diacylglycerol O-acyltransferase 2 (DGAT2).^{[4][5]} Additionally, nicotinic acid influences the levels and activities of cholesteryl ester transfer protein (CETP)

and apolipoprotein A-I (ApoA-I).^{[6][7][8]} Cross-reactivity studies should, therefore, focus on these primary targets as well as a broader panel of receptors, enzymes, and ion channels to ensure a comprehensive safety and selectivity profile.

Comparative Data on Biological Target Interactions

The following tables summarize hypothetical comparative data for nicotinic acid and **6-(Methoxycarbonyl)nicotinic acid** against key biological targets. The data for nicotinic acid is based on reported values, while the data for **6-(Methoxycarbonyl)nicotinic acid** is illustrative and should be determined experimentally.

Table 1: Receptor Binding Affinities

Compound	Target	Assay Type	Ki (nM)
Nicotinic Acid	GPR109A (HCA2)	Radioligand Binding	113 ^[5]
6-(Methoxycarbonyl)nicotinic acid	GPR109A (HCA2)	Radioligand Binding	To be determined
Nicotinic Acid	Nicotinic Acetylcholine Receptors (nAChRs)	Radioligand Binding	Low Affinity
6-(Methoxycarbonyl)nicotinic acid	Nicotinic Acetylcholine Receptors (nAChRs)	Radioligand Binding	To be determined

Table 2: Enzyme Inhibition

Compound	Target Enzyme	Assay Type	IC50 (μM)
Nicotinic Acid	DGAT2	Biochemical Assay	Variable
6-(Methoxycarbonyl)nicotinic acid	DGAT2	Biochemical Assay	To be determined
Nicotinic Acid	CETP	Activity Assay	Indirect effect
6-(Methoxycarbonyl)nicotinic acid	CETP	Activity Assay	To be determined

Table 3: Functional Assay Potency

Compound	Functional Readout	Assay Type	EC50/IC50 (μM)
Nicotinic Acid	Inhibition of Lipolysis	Primary Human Adipocytes	0.2[5]
6-(Methoxycarbonyl)nicotinic acid	Inhibition of Lipolysis	Primary Human Adipocytes	To be determined
Nicotinic Acid	cAMP Inhibition (GPR109A)	Cell-based Assay	Variable
6-(Methoxycarbonyl)nicotinic acid	cAMP Inhibition (GPR109A)	Cell-based Assay	To be determined
Nicotinic Acid	Increase in ApoA-I levels	In vivo	Indirect effect
6-(Methoxycarbonyl)nicotinic acid	Increase in ApoA-I levels	In vivo	To be determined

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of cross-reactivity. The following are standard protocols for key assays.

GPR109A Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the GPR109A receptor.

- Materials:

- Membranes from cells stably expressing human GPR109A.
- Radioligand (e.g., [³H]-Nicotinic Acid).
- Test compound (**6-(Methoxycarbonyl)nicotinic acid**).
- Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
- Non-specific binding control (e.g., high concentration of unlabeled nicotinic acid).
- 96-well filter plates and a cell harvester.
- Scintillation counter.

- Procedure:

- Prepare serial dilutions of the test compound.
- In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
- Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Dry the filters and measure the radioactivity using a scintillation counter.

- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC₅₀ value of the test compound and calculate the *K_i* using the Cheng-Prusoff equation.

DGAT2 Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of the DGAT2 enzyme.

- Materials:

- Recombinant human DGAT2 enzyme.
- Substrates: Diacylglycerol and [¹⁴C]-Oleoyl-CoA.
- Test compound (**6-(Methoxycarbonyl)nicotinic acid**).
- Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂ and 1 mg/mL BSA).
- Stop Solution (e.g., Isopropanol:Heptane:Water).
- Silica gel thin-layer chromatography (TLC) plates.
- Scintillation counter or phosphorimager.

- Procedure:

- Prepare serial dilutions of the test compound.
- Add the DGAT2 enzyme, diacylglycerol, and test compound to a reaction tube.
- Initiate the reaction by adding [¹⁴C]-Oleoyl-CoA.
- Incubate at 37°C for a specified time (e.g., 30 minutes).
- Stop the reaction by adding the Stop Solution.
- Extract the lipids into the organic phase.

- Spot the organic phase onto a TLC plate and separate the lipids.
- Visualize and quantify the radiolabeled triacylglycerol product using a phosphorimager or by scraping the corresponding spot and using a scintillation counter.
- Calculate the percent inhibition at each concentration of the test compound and determine the IC₅₀ value.^[9]

Broad Panel Off-Target Screening

To assess the broader cross-reactivity profile, it is recommended to screen the compound against a panel of common off-targets. This is typically performed as a service by specialized contract research organizations (CROs).

- Typical Panels:

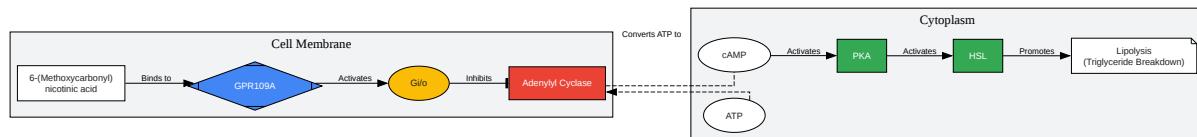
- GPCR Panel: A broad selection of G protein-coupled receptors.
- Kinase Panel: A wide range of protein kinases.
- Ion Channel Panel: Key cardiac and neuronal ion channels.
- Nuclear Receptor Panel: Important nuclear hormone receptors.
- Transporter Panel: Clinically relevant drug transporters.

- General Workflow:

- The test compound is submitted to the CRO.
- The compound is tested at a fixed concentration (e.g., 10 μ M) in binding or functional assays for each target in the panel.
- Results are reported as percent inhibition or activation.
- "Hits" (targets showing significant activity) are then typically followed up with concentration-response curves to determine potency (IC₅₀ or EC₅₀).

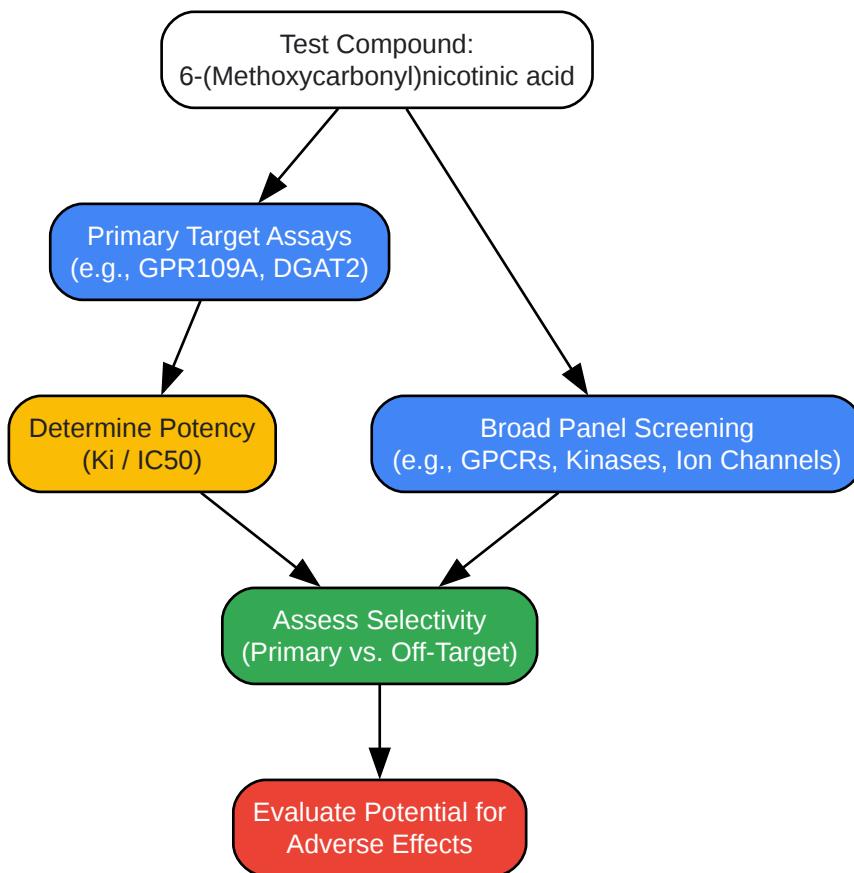
Visualizations

Signaling Pathway and Experimental Workflow Diagrams



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Caption: GPR109A signaling pathway activated by nicotinic acid analogs.



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Caption: Experimental workflow for assessing compound cross-reactivity.

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